Chain‑Length‑Dependent Binding Affinity to Influenza A Hemagglutinin
In a carbohydrate microarray assay, L‑tetraguluronic acid (GulA4) demonstrated specific binding to hemagglutinin (HA) from influenza A H1N1 subtype, with an affinity that increased progressively with chain length. The monomer (GulA) showed no detectable binding, whereas the dimer (GulA2) and trimer (GulA3) exhibited intermediate signals [1]. The tetramer thus provides the highest affinity among the tested G‑block saccharides, confirming that DP = 4 is the minimal length required for robust HA recognition in this system.
| Evidence Dimension | Binding affinity to influenza A H1N1 hemagglutinin (carbohydrate microarray) |
|---|---|
| Target Compound Data | L‑Tetraguluronic acid (GulA4, DP = 4) – strong positive signal |
| Comparator Or Baseline | Monomer GulA (DP = 1) – no signal; Dimer GulA2 (DP = 2) – weak signal; Trimer GulA3 (DP = 3) – moderate signal |
| Quantified Difference | Binding signal increases from undetectable (DP = 1) to maximum (DP = 4) |
| Conditions | Poly(2‑hydroxyethyl methacrylate)‑cyanuric chloride‑modified microarray; HA at 8.4 nM detection limit |
Why This Matters
This head‑to‑head comparison demonstrates that L‑tetraguluronic acid is the minimal oligoguluronate that achieves high‑affinity HA binding, making it the preferred molecular probe for influenza virus entry studies and for screening potential glycomimetic inhibitors.
- [1] Liu C, Li C, Li G, Yu G. Carbohydrate microarray-based analysis of specific interactions between saccharides from algin and influenza A viral hemagglutinin. Analytical Methods, 2019, 11: 3641-3647. View Source
